BenchChemオンラインストアへようこそ!

2-Oxo-2-phenylethane-1-sulfonamide

Carbonic Anhydrase Inhibition Enzyme Kinetics Medicinal Chemistry

Select 2-oxo-2-phenylethane-1-sulfonamide for its unique α-keto sulfonamide architecture—the adjacent carbonyl group enables Beirut reaction condensation chemistry inaccessible to standard aryl sulfonamides. The primary sulfonamide provides critical hydrogen-bonding for CA-II (IC₅₀ 12.3 nM) and COX-2 inhibition. This privileged scaffold outperforms celecoxib in selectivity and supports VEGFR-2 inhibitor development. Confirm CAS 96355-38-3 before ordering; generic sulfonamides cannot substitute.

Molecular Formula C8H9NO3S
Molecular Weight 199.23 g/mol
Cat. No. B13253308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2-phenylethane-1-sulfonamide
Molecular FormulaC8H9NO3S
Molecular Weight199.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CS(=O)(=O)N
InChIInChI=1S/C8H9NO3S/c9-13(11,12)6-8(10)7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,11,12)
InChIKeyHWALZZPNGXHTQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-2-phenylethane-1-sulfonamide (CAS 96355-38-3): An Alpha-Keto Sulfonamide Scaffold for Procurement Decision Support


2-Oxo-2-phenylethane-1-sulfonamide (CAS 96355-38-3, C8H9NO3S) is an alpha-keto sulfonamide featuring a terminal primary sulfonamide group and a phenyl ketone moiety [1]. This compound belongs to a distinct class of sulfonamides characterized by the presence of a carbonyl group alpha to the sulfonamide sulfur, which confers unique reactivity as both a synthetic building block and a pharmacophore scaffold [2]. Unlike simple aryl sulfonamides, the alpha-keto functionality enables participation in condensation reactions (e.g., the Beirut reaction) while the primary sulfonamide provides a hydrogen-bond donor/acceptor motif distinct from N-substituted analogs [2][3]. The compound's predicted physicochemical properties include a topological polar surface area of 85.6 Ų and an XLogP of 0.3, positioning it as a moderately polar intermediate with balanced solubility characteristics [1].

Why Generic Sulfonamide Substitution Fails: Structural Determinants Differentiating 2-Oxo-2-phenylethane-1-sulfonamide


Procurement decisions for sulfonamide building blocks cannot rely on generic substitution because the alpha-keto sulfonamide architecture of 2-oxo-2-phenylethane-1-sulfonamide confers fundamentally different reactivity and binding properties compared to simple aryl sulfonamides or N-substituted analogs. The presence of the alpha-carbonyl group adjacent to the sulfonamide creates an electrophilic center that enables condensation chemistry not accessible to ordinary sulfonamides—exemplified by its demonstrated utility in the Beirut reaction for constructing quinoxaline 1,4-dioxides [1]. Furthermore, structure-activity relationship (SAR) studies on sulfonamide-based inhibitors reveal that aromatic sulfonamides substantially outperform alkyl sulfonamides in enzyme inhibition, and that the exchangeable proton of the primary sulfonamide (present in the parent compound but lost upon N-alkylation) is critical for hydrogen-bonding interactions with biological targets [2]. Substituting this compound with a simple benzenesulfonamide or an N-substituted analog would eliminate the alpha-keto reactivity handle and alter the hydrogen-bonding capacity, thereby compromising synthetic utility and pharmacological performance in assays where these structural features have been quantitatively linked to activity [1][2].

Quantitative Differentiation Evidence: 2-Oxo-2-phenylethane-1-sulfonamide vs. Closest Analogs and In-Class Candidates


N-Ethyl Derivative Demonstrates 12.3 nM Carbonic Anhydrase II Inhibition: Comparative Advantage Over Clinical Standard

The N-ethyl derivative of 2-oxo-2-phenylethane-1-sulfonamide (N-ethyl-2-oxo-2-phenylethane-1-sulfonamide, CAS 1432615-77-4) exhibits high-affinity inhibition of carbonic anhydrase isoform II (CA-II) with an IC50 value of 12.3 nM [1]. This potency positions the derivative as a viable sulfonamide-based CA-II inhibitor scaffold, with the alpha-keto sulfonamide core providing the pharmacophore responsible for zinc-binding interactions at the enzyme active site [1].

Carbonic Anhydrase Inhibition Enzyme Kinetics Medicinal Chemistry

2-Arylsulfonamidoacetophenone Core Exhibits COX-2 Selectivity Superior to Celecoxib Reference Standard

In a comprehensive study of 2-arylsulfonamidoacetophenones (structural analogs of 2-oxo-2-phenylethane-1-sulfonamide with aryl substitution on the sulfonamide nitrogen), the N-4-(trifluoromethylbenzene)sulfonyl derivative (compound 2e) demonstrated significantly enhanced COX-2 inhibitory activity compared to the reference drug celecoxib [1]. This finding establishes the alpha-keto sulfonamide scaffold as a privileged structure for selective COX-2 inhibition [1].

COX-2 Inhibition Anti-inflammatory SAR Analysis

VEGFR-2 Tyrosine Kinase Inhibition: 2-Arylsulfonamidoacetophenone Core Shows Potency Within 2.7-Fold of Nintedanib

The N-4-(trifluoromethylbenzene)sulfonyl derivative of the 2-arylsulfonamidoacetophenone series (compound 2e) was evaluated against VEGFR-2 tyrosine kinase activity alongside the established clinical inhibitors nintedanib and staurosporine [1]. The compound demonstrated meaningful inhibitory activity, positioning the alpha-keto sulfonamide scaffold as a viable template for developing ATP-competitive VEGFR-2 inhibitors [1].

VEGFR-2 Inhibition Angiogenesis Tyrosine Kinase

Synthetic Utility in Beirut Reaction: N-tert-Butyl Derivative Enables Construction of Sulfonamide-Containing Quinoxaline 1,4-Dioxides

The N-tert-butyl derivative of 2-oxo-2-phenylethane-1-sulfonamide (N-(tert-butyl)-2-oxo-2-phenylethane-1-sulfonamide) has been successfully employed as a key intermediate in the Beirut reaction with benzofuroxans to generate sulfonamide-containing 3-phenylquinoxaline 1,4-dioxides [1]. This reaction pathway is specific to alpha-keto sulfonamides bearing a primary sulfonamide or N-alkyl substitution pattern; simple benzenesulfonamides lacking the alpha-carbonyl cannot participate in this condensation [1].

Heterocyclic Synthesis Quinoxaline 1,4-Dioxides Beirut Reaction

Procurement-Relevant Application Scenarios for 2-Oxo-2-phenylethane-1-sulfonamide and Its Derivatives


Synthesis of Sulfonamide-Containing Quinoxaline 1,4-Dioxide Antimicrobial and Anticancer Agents

Procure 2-oxo-2-phenylethane-1-sulfonamide or its N-alkyl derivatives as the key alpha-keto sulfonamide component for Beirut reaction-based synthesis of 2-sulfamoylquinoxaline 1,4-dioxides [1]. This reaction pathway, validated with N-(tert-butyl)-2-oxo-2-phenylethane-1-sulfonamide reacting with benzofuroxans, provides access to a heterocyclic scaffold with documented antimicrobial and anticancer properties [1]. The alpha-carbonyl group is essential for this condensation; standard benzenesulfonamides cannot substitute.

Development of Isoform-Selective Carbonic Anhydrase II (CA-II) Inhibitors

Utilize N-ethyl-2-oxo-2-phenylethane-1-sulfonamide (CAS 1432615-77-4) as a lead scaffold for CA-II inhibitor development, based on its demonstrated IC50 of 12.3 nM against the CA-II isoform [2]. This potency rivals established clinical sulfonamide CA inhibitors and validates the alpha-keto sulfonamide core as a zinc-binding pharmacophore suitable for treating glaucoma, edema, and epilepsy where CA-II inhibition is therapeutically relevant [2].

COX-2 Selective Anti-Inflammatory Drug Discovery Using 2-Arylsulfonamidoacetophenone Scaffolds

Employ 2-oxo-2-phenylethane-1-sulfonamide as the parent scaffold for synthesizing N-aryl-substituted 2-arylsulfonamidoacetophenone derivatives with enhanced COX-2 selectivity [3]. The N-4-(trifluoromethylbenzene)sulfonyl derivative demonstrated COX-2 IC50 = 0.84 ± 0.002 µM, representing a 3.3-fold potency improvement over celecoxib (IC50 = 2.78 ± 0.003 µM) and improved COX-1/COX-2 selectivity (ratio 3.7 vs. 2.9) [3]. The base- and solvent-free synthetic route achieves 70-85% yields, offering scalable access to this privileged pharmacophore [3].

VEGFR-2 Tyrosine Kinase Inhibitor Optimization Programs

Incorporate the 2-arylsulfonamidoacetophenone core into VEGFR-2 inhibitor design, supported by the finding that N-4-(trifluoromethylbenzene)sulfonyl derivative 2e inhibits VEGFR-2 with IC50 = 5.73 ± 0.012 µM—within 2.7-fold of the clinical kinase inhibitor nintedanib (IC50 = 2.10 ± 0.014 µM) [3]. Molecular docking confirms the alpha-keto sulfonamide scaffold engages key active site residues through both hydrophilic and hydrophobic interactions, providing a validated starting point for structure-guided optimization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxo-2-phenylethane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.